[1-(Aminomethyl)cyclopropyl](2-methyl-1,3-thiazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclopropylmethanol: is a compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This compound features a cyclopropyl group attached to an aminomethyl group, which is further connected to a thiazolylmethanol moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-(Aminomethyl)cyclopropylmethanol involves several steps. One common synthetic route includes the reaction of cyclopropylamine with formaldehyde to form the intermediate [1-(aminomethyl)cyclopropyl]methanol . This intermediate is then reacted with 2-methyl-1,3-thiazole-4-carbaldehyde under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to participate in various biochemical processes, including enzyme inhibition and receptor binding. The aminomethyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-(Aminomethyl)cyclopropylmethanol include:
[1-(Aminomethyl)cyclopropyl]methanol: Lacks the thiazole ring, making it less versatile in biochemical applications.
(4-Aminomethyl-phenyl)-methanol: Contains a phenyl group instead of a cyclopropyl group, altering its chemical reactivity and biological interactions.
1-(Methoxymethyl)cyclopropanecarboxylic acid: Features a carboxylic acid group, which changes its solubility and reactivity compared to the thiazole-containing compound.
The unique combination of the cyclopropyl, aminomethyl, and thiazole groups in 1-(Aminomethyl)cyclopropylmethanol provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14N2OS |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(2-methyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C9H14N2OS/c1-6-11-7(4-13-6)8(12)9(5-10)2-3-9/h4,8,12H,2-3,5,10H2,1H3 |
InChI Key |
WWZRLHCHUACYCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(C2(CC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.